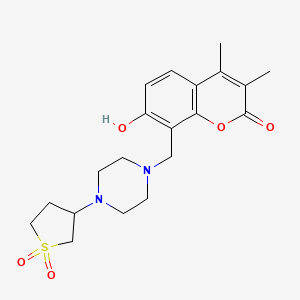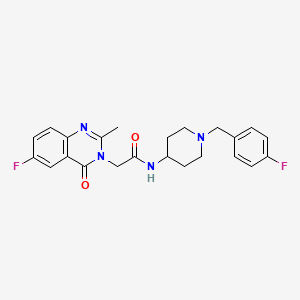
C23H24F2N4O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H24F2N4O2 is a complex organic molecule that contains 23 carbon atoms, 24 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 2 oxygen atoms. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the molecule often imparts significant biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H24F2N4O2 typically involves multiple steps, including the formation of key intermediates and the final assembly of the molecule. One common synthetic route involves the reaction of a difluorobenzoyl compound with an indole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
C23H24F2N4O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
C23H24F2N4O2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: In industrial applications, is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of C23H24F2N4O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in the molecule can enhance its binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
C23H24F2N4O2: can be compared with other similar compounds, such as:
C23H24F2N4O3: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
C23H24Cl2N4O2: The presence of chlorine atoms instead of fluorine can significantly change the compound’s reactivity and biological activity.
C23H24F2N4O: With one less oxygen atom, this compound may have different solubility and stability characteristics.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24F2N4O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H24F2N4O2/c1-15-26-21-7-6-18(25)12-20(21)23(31)29(15)14-22(30)27-19-8-10-28(11-9-19)13-16-2-4-17(24)5-3-16/h2-7,12,19H,8-11,13-14H2,1H3,(H,27,30) |
InChI Key |
PDJQBJVCCWSIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983023.png)
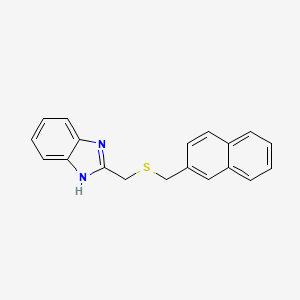
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10983035.png)
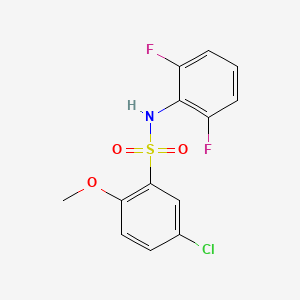
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B10983041.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B10983045.png)
![2-[(4-tert-butylphenoxy)methyl]-1-decyl-1H-benzimidazole](/img/structure/B10983051.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983059.png)
![4-(4-fluorophenyl)-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983062.png)
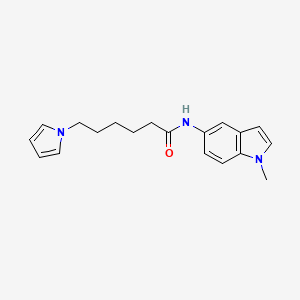
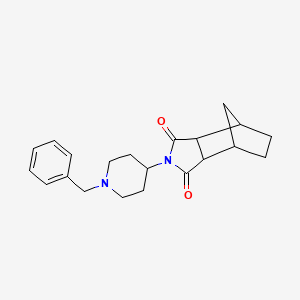
![4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10983083.png)
![ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10983094.png)
